Caffeic Acid Phenethyl Ester

Catalog No.
S1492828
CAS No.
115610-29-2
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeic Acid Phenethyl Ester

CAS Number

115610-29-2

Product Name

Caffeic Acid Phenethyl Ester

IUPAC Name

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+

InChI Key

SWUARLUWKZWEBQ-VQHVLOKHSA-N

SMILES

Array

Synonyms

caffeic acid phenethyl ester, caffeic acid phenyl ester, CAPE compound, CAPEEE, phenethyl caffeate, phenyl caffeate

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O

The exact mass of the compound Caffeic acid phenethyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of alkyl caffeate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caffeic acid phenethyl ester (CAPE) is a highly lipophilic, bioactive polyphenolic ester naturally found in honeybee propolis. From a procurement and formulation perspective, CAPE is distinguished from its parent compound, caffeic acid, by the presence of a phenethyl motif. This structural modification drastically increases its lipophilicity, enabling rapid cell membrane permeation and targeted intracellular activity, particularly as a specific inhibitor of the NF-κB signaling pathway. While highly valued for in vitro and in vivo models targeting oxidative stress, inflammation, and oncology, pure CAPE presents distinct handling challenges, most notably its extremely poor aqueous solubility (<0.03 mg/mL) and susceptibility to oxidation. Consequently, buyers must factor in the necessity of organic solvents (e.g., DMSO, ethanol) or advanced delivery systems, such as cocrystallization or nanoparticle encapsulation, to achieve reproducible bioavailability in experimental and industrial applications [1].

A common procurement error is substituting CAPE with unesterified caffeic acid (CA) or other hydroxycinnamic acids (like ferulic acid) to reduce costs. This substitution fails fundamentally in cell-based and physiological models because the free carboxylic acid of CA severely restricts membrane permeability. Consequently, while CA may exhibit comparable radical scavenging in cell-free biochemical assays, it cannot achieve the intracellular concentrations required to inhibit transcription factors like NF-κB or protect against intracellular iron-mediated DNA damage. Furthermore, the phenethyl ester group in CAPE alters its binding affinities, distinctively enabling it to form inactive complexes with labile iron pools—a mechanism absent in CA. Therefore, for any workflow requiring intracellular target engagement or structural stabilization of specific enzymes, generic caffeic acid is not a functional substitute [1].

Aqueous Solubility and Formulation Compatibility

Pure CAPE exhibits extremely poor aqueous solubility, which acts as a primary bottleneck for in vivo dosing and aqueous assay formulation. Quantitative equilibrium solubility experiments demonstrate that pure CAPE achieves a maximum solubility of only 0.021 mg/mL in distilled water. Formulators must either utilize organic solvents or employ solid-state modifications. For instance, engineering CAPE into a cocrystal with nicotinamide (CAPE-NIC) enhances its aqueous solubility by 17.7-fold, directly translating to a 2.76-fold escalation in pharmacokinetic bioavailability [1].

Evidence DimensionAqueous Solubility
Target Compound Data0.021 ± 0.0013 mg/mL (Pure CAPE)
Comparator Or Baseline17.7x higher solubility (CAPE-Nicotinamide Cocrystal)
Quantified Difference17.7-fold increase in solubility; 2.76-fold increase in bioavailability
ConditionsEquilibrium solubility in distilled water; in vivo pharmacokinetic profiling

Procurement teams must anticipate the need for specialized formulation strategies (e.g., cosolvents, cyclodextrins, or cocrystals) rather than relying on standard aqueous buffers for dosing.

Intracellular Assay Efficacy Driven by Lipophilicity

The phenethyl esterification of CAPE provides a critical advantage in cellular permeability over the parent compound, caffeic acid. In comparative cytotoxicity assays using the MDA-MB-231 breast cancer cell line, equimolar concentrations of both compounds yielded drastically different outcomes. After 48 hours of exposure at 100 µM, caffeic acid exhibited weak activity, leaving approximately 80% of cells viable. In contrast, CAPE demonstrated strong cytotoxic and proapoptotic activity, reducing viable cells to just 5.6%. This disparity is directly linked to CAPE's ability to cross the lipid bilayer and specifically inhibit NF-κB [1].

Evidence DimensionCell Viability (MDA-MB-231 cells at 100 µM, 48h)
Target Compound Data5.6% viable cells
Comparator Or Baseline~80% viable cells (Caffeic Acid)
Quantified Difference14.2-fold reduction in cell viability compared to parent acid
ConditionsIn vitro cell culture, 48-hour exposure, 100 µM concentration

Laboratories conducting intracellular target assays must procure the esterified CAPE, as the unesterified parent acid fails to achieve necessary intracellular concentrations.

Target Specificity in Iron-Mediated DNA Damage Models

CAPE possesses a distinct structural capacity to bind intracellular iron and prevent metal-induced oxidative stress, a property not shared by closely related analogs. In HeLa cell models subjected to iron overload, CAPE effectively decreased labile iron pool (LIP) levels and prevented cellular DNA damage. Structurally related compounds, including caffeic acid (CA), ferulic acid (FA), and ethyl ferulate (EF), failed to provide this protection. The combination of the catechol moiety and the highly lipophilic phenethyl group allows CAPE to form redox-inactive iron complexes intracellularly, making it a highly specific reagent for studying metal-induced oxidative stress [1].

Evidence DimensionPrevention of overloaded iron-induced cellular DNA damage
Target Compound DataEffective reduction of Labile Iron Pool (LIP) and prevention of γ-H2AX formation
Comparator Or BaselineNo effective protection (Caffeic Acid, Ferulic Acid, Ethyl Ferulate)
Quantified DifferenceExclusive protective efficacy for CAPE among tested analogs
ConditionsHeLa cells, iron-overload model (Fe(II)–H2O2 or Fe(III)–citrate–ascorbate-H2O2)

For research focused on radioprotection, ferroptosis, or iron-mediated oxidative damage, CAPE is strictly required over cheaper ferulate or caffeate alternatives.

Storage Stability and Processability

Pure CAPE is susceptible to degradation via oxidation of its phenolic hydroxyl groups and hydrolysis of its ester bond, complicating long-term storage in aqueous environments. When evaluating processability, unencapsulated free CAPE demonstrates significant degradation over time. However, formulating CAPE into self-assembled rice peptide nanoparticles (RPNs) increases its storage stability by 1.4-fold over an 18-day period. This indicates that while pure CAPE is highly active, buyers must ensure rigorous storage conditions (e.g., inert atmosphere, low temperature, protection from light) or utilize encapsulation technologies to maintain batch-to-batch reproducibility [1].

Evidence DimensionAqueous Storage Stability (18 days)
Target Compound DataBaseline degradation rate (Free CAPE)
Comparator Or Baseline1.4-fold higher stability (RPN-encapsulated CAPE)
Quantified Difference40% improvement in stability retention over 18 days
ConditionsAqueous storage, comparison of free vs. peptide-encapsulated form

Highlights the necessity of stringent storage protocols or specialized formulation to prevent oxidative degradation and ensure reproducible assay performance.

Intracellular NF-κB Pathway Inhibition Assays

Because of its high lipophilicity and specific mechanism of action, CAPE is the benchmark reagent for in vitro models requiring targeted inhibition of NF-κB nuclear translocation. It is heavily prioritized over caffeic acid in oncology and inflammation research where crossing the cell membrane is a prerequisite for target engagement [1].

Development of Advanced Delivery Systems and Cocrystals

Due to its extremely low baseline aqueous solubility (0.021 mg/mL), CAPE serves as an excellent model active pharmaceutical ingredient (API) for materials scientists and formulators developing novel nanocarriers, liposomes, and cocrystals. Procurement in this sector relies on pure CAPE to benchmark the solubility-enhancing performance of new excipients [2].

Ferroptosis and Metal-Induced Oxidative Stress Modeling

CAPE's distinct ability to form redox-inactive complexes with intracellular labile iron pools makes it an essential compound for studying cellular protection against iron-mediated DNA damage. It is specifically selected over other hydroxycinnamic acids in radioprotection and heavy-metal toxicity assays because generic analogs fail to provide the same intracellular chelating efficacy [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

284.10485899 Da

Monoisotopic Mass

284.10485899 Da

Heavy Atom Count

21

UNII

G960R9S5SK

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Caffeic Acid Phenethyl Ester is the phenethyl alcohol ester of caffeic acid and a bioactive component of honeybee hive propolis, with antineoplastic, cytoprotective and immunomodulating activities. Upon administration, caffeic acid phenethyl ester (CAPE) inhibits the activation of nuclear transcription factor NF-kappa B and may suppress p70S6K and Akt-driven signaling pathways. In addition, CAPE inhibits PDGF-induced proliferation of vascular smooth muscle cells through the activation of p38 mitogen-activated protein kinase (MAPK) and hypoxia-inducible factor (HIF)-1alpha and subsequent induction of heme oxygenase-1 (HO-1).

Pictograms

Irritant

Irritant

Other CAS

115610-29-2
104594-70-9

Wikipedia

Caffeic_acid_phenethyl_ester

Dates

Last modified: 07-17-2023
Adhikari et al. Development of a covalent inhibitor of gut bacterial bile salt hydrolases. Nature Chemical Biology, DOI: 10.1038/s41589-020-0467-3, published online 10 February 2020

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